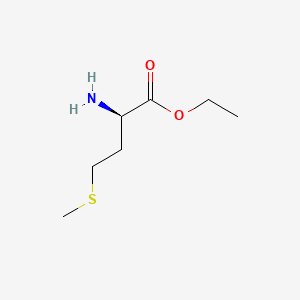
Ethyl d-methioninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl d-methioninate is a derivative of the essential amino acid methionine It is an ester formed by the reaction of methionine with ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl d-methioninate can be synthesized through the esterification of methionine with ethanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which has been shown to be an efficient reagent for the esterification of amino acids . Another method involves the reaction of methionine with ethanol in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use similar reagents and conditions as those used in laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and other advanced technologies can further enhance the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl d-methioninate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methionine and ethanol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Methionine and ethanol.
Substitution: Various substituted methionine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl d-methioninate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies related to protein synthesis and metabolism.
Medicine: It has potential therapeutic applications, including as a supplement for methionine deficiency.
Industry: It is used in the production of polymers and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of Ethyl d-methioninate involves its incorporation into proteins and other biomolecules. It can act as a methionine source, participating in protein synthesis and other metabolic pathways. The ester group can be hydrolyzed to release methionine, which can then be utilized by the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-methionine ethyl ester: Similar in structure but differs in the chirality of the methionine moiety.
Methionine methyl ester: An ester of methionine with methanol instead of ethanol.
N,N-diallyl methionine ethyl ester: A derivative with additional allyl groups.
Uniqueness
Ethyl d-methioninate is unique due to its specific chirality and the presence of the ethyl ester group. This combination of features can influence its reactivity and biological activity, making it distinct from other methionine derivatives.
Eigenschaften
CAS-Nummer |
107998-44-7; 7512-43-8 |
|---|---|
Molekularformel |
C7H15NO2S |
Molekulargewicht |
177.26 |
IUPAC-Name |
ethyl (2R)-2-amino-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C7H15NO2S/c1-3-10-7(9)6(8)4-5-11-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
ARJXIGOIOGJAKR-ZCFIWIBFSA-N |
SMILES |
CCOC(=O)C(CCSC)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2709258.png)




![4-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2709265.png)
![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2709267.png)



![N-(5-chloro-2-methoxyphenyl)-5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluorobenzamide](/img/structure/B2709274.png)



